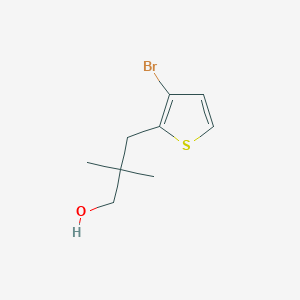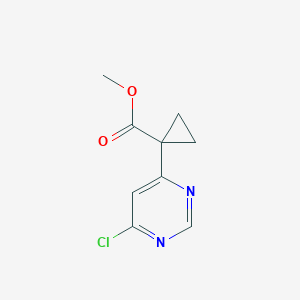
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromothiophene moiety attached to a dimethylpropanol group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromothiophene as a starting material, which can be synthesized from thiophene via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent step involves the reaction of 3-bromothiophene with 2,2-dimethylpropan-1-ol in the presence of a suitable base and catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups via nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the dimethylpropanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in suitable solvents.
Major Products Formed
科学研究应用
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved can vary based on the specific context of its use .
相似化合物的比较
Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity but lacking the dimethylpropanol group.
3-(3-Bromothiophen-2-yl)boronic acid: Another derivative with a boronic acid group instead of the dimethylpropanol group.
Uniqueness
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of both the bromothiophene and dimethylpropanol moieties, which confer distinct chemical and physical properties.
属性
分子式 |
C9H13BrOS |
|---|---|
分子量 |
249.17 g/mol |
IUPAC 名称 |
3-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H13BrOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,11H,5-6H2,1-2H3 |
InChI 键 |
DVIGDWCSDGJSIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=CS1)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)

![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)



![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)


![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)


![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)
